molecular formula C12H15F2N B1484128 1-Benzyl-3-fluoro-3-(fluoromethyl)pyrrolidine CAS No. 2098144-14-8

1-Benzyl-3-fluoro-3-(fluoromethyl)pyrrolidine

Cat. No.: B1484128
CAS No.: 2098144-14-8
M. Wt: 211.25 g/mol
InChI Key: RJQFOHNNIZIIOF-UHFFFAOYSA-N
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Description

1-Benzyl-3-fluoro-3-(fluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C12H15F2N and its molecular weight is 211.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Benzyl-3-fluoro-3-(fluoromethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14F2N\text{C}_{12}\text{H}_{14}\text{F}_2\text{N}

This structure features a pyrrolidine ring substituted with a benzyl group and fluorinated moieties, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following mechanisms have been observed:

  • Antitumor Activity : Compounds similar to this compound have been shown to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. For instance, related pyrrolidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Properties : Some studies indicate that pyrrolidine derivatives possess antimicrobial activity against both bacterial and fungal strains. The presence of fluorine atoms may enhance the lipophilicity and membrane permeability of these compounds, improving their efficacy against pathogens .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against specific bacterial strains
AntioxidantReduces oxidative stress in cellular models

Case Study 1: Antitumor Efficacy

A study investigated the cytotoxic effects of various pyrrolidine derivatives, including this compound, on ovarian and breast cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity, with IC50 values in the micromolar range. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Activity

In another study, this compound was evaluated for its antimicrobial properties against several strains of bacteria. The compound demonstrated potent activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that:

  • Bioavailability : The compound shows promising bioavailability in preclinical models.
  • Metabolic Stability : It exhibits moderate metabolic stability, indicating potential for further development as a therapeutic agent.

However, toxicity assessments are crucial to ensure safety profiles before clinical applications can be considered.

Properties

IUPAC Name

1-benzyl-3-fluoro-3-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQFOHNNIZIIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CF)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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